molecular formula C13H18 B3315139 4-(2,5-Dimethylphenyl)-2-methyl-1-butene CAS No. 951891-90-0

4-(2,5-Dimethylphenyl)-2-methyl-1-butene

Cat. No.: B3315139
CAS No.: 951891-90-0
M. Wt: 174.28 g/mol
InChI Key: HRBBRZPPPOMQGI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a butene backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenyl derivatives with appropriate butene precursors under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(2,5-dimethylphenyl)-2-methyl-1-butanol, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylphenyl)-2-methyl-1-butene exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the butene moiety can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different environments and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenyl)-1-butene
  • 4-(2,5-Dimethylphenyl)-2-butene
  • 4-(2,5-Dimethylphenyl)-3-methyl-1-butene

Uniqueness

4-(2,5-Dimethylphenyl)-2-methyl-1-butene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,4-dimethyl-2-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-8-13-9-11(3)6-7-12(13)4/h6-7,9H,1,5,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBBRZPPPOMQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253152
Record name 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-90-0
Record name 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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